molecular formula C10H12N4O4 B3054097 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid CAS No. 5815-65-6

3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid

Cat. No.: B3054097
CAS No.: 5815-65-6
M. Wt: 252.23 g/mol
InChI Key: SCWZFIOJEFQBMD-UHFFFAOYSA-N
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Description

3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H12N4O4 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid typically involves the condensation of 3,7-dimethylxanthine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.

    Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.

    Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with similar stimulant properties.

    Theophylline (1,3-Dimethylxanthine): Used in medicine to treat respiratory diseases such as asthma.

Uniqueness: 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

5815-65-6

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanoic acid

InChI

InChI=1S/C10H12N4O4/c1-12-5-11-8-7(12)9(17)14(4-3-6(15)16)10(18)13(8)2/h5H,3-4H2,1-2H3,(H,15,16)

InChI Key

SCWZFIOJEFQBMD-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O

5815-65-6

Origin of Product

United States

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